

# Application Notes and Protocols: 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

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## Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

Cat. No.: B178977

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid** is a key pharmaceutical intermediate, recognized for its integral role in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a protected amine and a carboxylic acid on a chloropyridine scaffold, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its synthesis and use, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.

## Chemical Properties and Data

The structural and physical properties of **5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid** are summarized below.

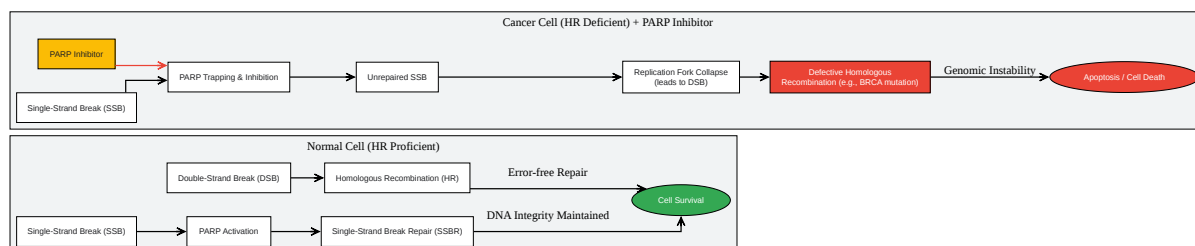
Property	Value	Reference
CAS Number	171178-46-4	[1][2]
Molecular Formula	C11H13ClN2O4	[1][2]
Molecular Weight	272.69 g/mol	[2]
Purity	≥ 97%	[2]
Appearance	Off-white to white solid	General knowledge
Solubility	Soluble in organic solvents like DMF, DMSO, and alcohols.	General knowledge

## Application in Pharmaceutical Synthesis: PARP Inhibitors

**5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid** is a crucial intermediate in the synthesis of PARP inhibitors. PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

### Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors in cancer cells with defective homologous recombination.



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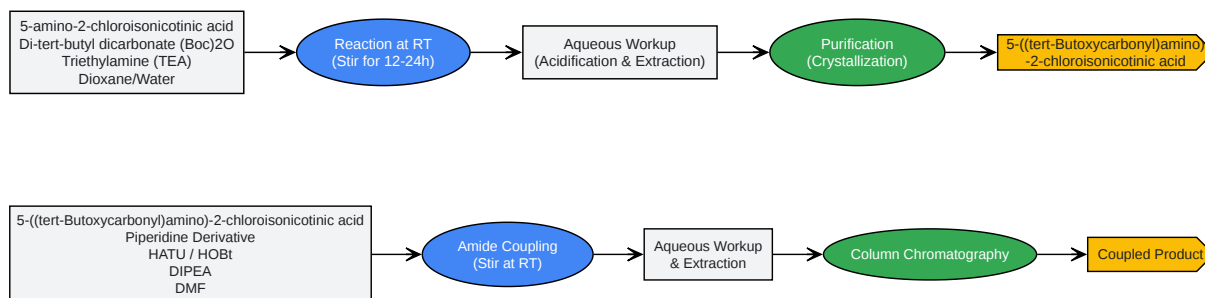
Caption: PARP Inhibition and Synthetic Lethality.

## Experimental Protocols

### Protocol 1: Synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

This protocol describes the Boc-protection of 5-amino-2-chloroisonicotinic acid.

Workflow:



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## References

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- 2. calpaclab.com [calpaclab.com]
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